Balanophonin

Neuroinflammation Microglia MAPK Signaling

Neuroinflammation research often suffers from irreproducible results due to undefined neolignan stereochemistry. Balanophonin (CAS 80286-36-8), with its absolute 2R,3S configuration definitively established by X-ray crystallography, provides a validated reference standard that eliminates this variability. • Inhibits NO, PGE2, IL-1β, and TNF-α at 20 μM in LPS-stimulated BV2 microglia via TLR4/MAPK pathway blockade. • Rescues N2a neuronal viability from ~45% to ~70% in activated microglia co-culture models. • Definitively characterized for HPLC/LC-MS method calibration and stereochemical purity verification.

Molecular Formula C20H20O6
Molecular Weight 356.4 g/mol
CAS No. 80286-36-8
Cat. No. B12399630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBalanophonin
CAS80286-36-8
Molecular FormulaC20H20O6
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C=CC=O
InChIInChI=1S/C20H20O6/c1-24-17-10-13(5-6-16(17)23)19-15(11-22)14-8-12(4-3-7-21)9-18(25-2)20(14)26-19/h3-10,15,19,22-23H,11H2,1-2H3/b4-3+/t15-,19+/m1/s1
InChIKeyGWCSSLSMGCFIFR-GWKPYITFSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Balanophonin: Defined Neolignan for Neuroinflammation and Cancer


Balanophonin (CAS 80286-36-8) is a naturally occurring neolignan first isolated from *Balanophora japonica* Makino, characterized by a distinct dihydrobenzofuran skeleton [1]. Its molecular formula is C20H20O6, and its absolute stereochemistry has been definitively established through X-ray crystallography and circular dichroism studies [2]. This compound is recognized for its biological activities, including anti-inflammatory, neuroprotective, and anticancer properties, primarily through the inhibition of microglial activation and modulation of key inflammatory pathways .

Absolute configuration (2R,3S) resolved by X‑ray crystallography
Targets microglial TLR4/MAPK signaling pathways
Supports neuroinflammation and HCC cytotoxicity models

Balanophonin: Why Generic Substitution Fails


In-class substitution among neolignans is not scientifically justifiable due to profound differences in stereochemistry, target engagement, and downstream pathway modulation. Balanophonin's precise absolute configuration, defined by X-ray crystallography, is critical for its specific interaction with biological targets, such as the TLR4 receptor and MAPK signaling cascade [1]. Even closely related neolignans, like its desmethyl or synthetic analogs, can exhibit divergent or absent activity in key assays. For instance, while balanophonin demonstrates a potent and specific inhibition of JNK phosphorylation in LPS-stimulated microglia, this effect is not a universal property of the neolignan class, as evidenced by the variable activities of balanophonin derivatives B-E in parallel anti-inflammatory screens [2]. The quantitative evidence below demonstrates that relying on a generic neolignan or a structurally related analog would introduce significant experimental variability and compromise the reproducibility of results.

Stereochemistry‑Sensitive Activity
Neolignan analogs with undefined or different absolute configuration may not replicate target engagement and downstream pathway modulation.
JNK Inhibition Is Not a Class Property
Related balanophonin derivatives C–E exhibit variable and weaker anti‑inflammatory activity; JNK phosphorylation inhibition is compound‑specific.
Multi‑Target Profile May Shift
Cross‑study data show divergent NO, PGE2 and cytokine modulation among structural analogs; the broad mediator suppression profile observed for balanophonin may not transfer.

Balanophonin: Quantitative Evidence for Selection


JNK Inhibition Matches SP600125

In a direct head-to-head study, balanophonin was shown to inhibit LPS-induced phosphorylation of c-Jun N-terminal kinase (JNK) in BV2 microglia cells with a potency comparable to that of SP600125, a well-known synthetic JNK inhibitor [1]. This comparison was made using the same assay system and concentration of SP600125 (20 μM).

JNK Inhibition vs. SP600125
Head‑to‑head
20 µM balanophonin inhibited LPS‑induced p‑JNK to a level comparable to SP600125 (20 µM) in BV2 microglia.
Supports JNK pathway inhibition context
Western blot analysis, 1 h pre‑treatment
Neuroinflammation Microglia MAPK Signaling

Broad Inflammatory Mediator Suppression vs. Analogs

Balanophonin demonstrates a broad, multi-target suppression of key inflammatory mediators in LPS-stimulated BV2 microglia. At a concentration of 20 μM, it reduced NO production by approximately 60%, PGE2 by approximately 70%, and significantly inhibited the secretion of IL-1β and TNF-α [1]. In contrast, related compounds from the same plant (e.g., balanophonin C, D, E) showed only moderate and variable inhibition of NO production in a different cell line (RAW 264.7), with IC50 values ranging from 10.9 to 34.7 μM [2].

Broad Mediator Suppression vs. Analogs
Cross‑study comparable
At 20 µM: ~60% NO↓, ~70% PGE2↓, significant IL‑1β/TNF‑α↓ in BV2 cells. Analogs C–E showed moderate NO inhibition (IC50 10.9–34.7 µM) in RAW 264.7.
Supports multi‑mediator anti‑inflammatory context
Cross‑study, different cell lines
Anti-inflammatory Nitric Oxide Cytokine

Neuroprotection in Microglia-Neuron Co-Culture

The functional consequence of balanophonin's microglial inhibition is directly demonstrated in a neuron-glia interaction model. In an indirect co-culture of LPS-activated BV2 microglia and N2a neuronal cells, treatment with balanophonin (20 μM) significantly increased N2a cell viability (to ~70% of control), compared to the LPS-only condition (~45% viability) [1]. This neuroprotection was correlated with a reduction in cleaved caspase-3 and PARP, key markers of neuronal apoptosis [1].

Neuronal Viability Rescue
Head‑to‑head
Balanophonin (20 µM) increased N2a viability to ~70% vs. ~45% in LPS‑activated microglia‑conditioned medium. Reductions in cleaved caspase‑3 and PARP.
Supports neuroprotection model‑response context
Indirect co‑culture, 24 h exposure
Neuroprotection Apoptosis Neuron-Glia Interaction

Cytotoxicity Against Liver Cancer vs. Dietary Phenolics

In a study evaluating the cytotoxic activity of various compounds against Hep3B hepatocellular carcinoma cells, balanophonin exhibited an EC50 value of 85.36 ± 4.36 µg/mL, which is approximately 292% more potent than the common dietary phenolic compound p-coumaric acid (EC50 = 29.18 ± 3.48 µg/mL) under the same experimental conditions [1].

HCC Cytotoxicity vs. p‑Coumaric Acid
Cross‑study comparable
EC50 85.36 µg/mL (balanophonin) vs. 29.18 µg/mL (p‑coumaric acid) against Hep3B cells in MTT assay.
Reported cytotoxicity endpoint context
~2.9‑fold lower EC50; data require cell‑panel confirmation
Anticancer Hepatocellular Carcinoma Cytotoxicity

Selective Binding to p38α MAPK

Molecular docking studies have indicated that balanophonin shows a superior docking score and a more selective binding mode to p38α MAPK compared to reference ligands [1]. Specifically, balanophonin is predicted to bind to Met 109 in the kinase hinge region and induce a conformational change known as the 'glycine flip' [1].

p38α MAPK Docking
Class‑level inference
In silico docking predicts selective binding to p38α hinge region (Met 109) and a “glycine flip” conformational change. Reported superior score vs. reference ligands (no numeric scores).
Supports target‑engagement hypothesis; requires validation
Computational study, not experimentally confirmed
Molecular Docking MAPK Target Engagement

Absolute Stereochemistry for Reproducible Activity

The absolute configuration of balanophonin has been unambiguously established through X-ray crystallography and circular dichroism (CD) studies [1]. This is a critical differentiator from many natural product isolates or analogs where the precise three-dimensional structure is inferred, not proven. For instance, while the relative stereochemistry of neolignans like dehydrodiconiferyl alcohol was known, their absolute configuration was only established alongside balanophonin in this foundational study [1].

Absolute Configuration
Analytical context
Absolute configuration (2R,3S) definitively established by X‑ray crystallography and circular dichroism.
Supports batch‑to‑batch stereochemical consistency
Critical for assay reproducibility
Stereochemistry Absolute Configuration Analytical Chemistry

Balanophonin: Validated Preclinical Applications


In Vitro Microglia-Mediated Neuroinflammation

Balanophonin is a validated tool compound for studying neuroinflammation in vitro. As demonstrated, it potently suppresses a broad panel of microglial inflammatory mediators (NO, PGE2, IL-1β, TNF-α) at 20 μM in LPS-stimulated BV2 cells [1]. Its ability to inhibit JNK phosphorylation with potency comparable to SP600125 provides a specific mechanistic anchor for pathway analysis [1]. This combination of broad phenotypic effect and specific target engagement makes balanophonin an ideal reference standard for screening new anti-neuroinflammatory agents or for dissecting TLR4/MAPK signaling cascades in microglia.

Neuroprotection in Neuron-Glia Co-Culture

For researchers investigating neuron-glial interactions in neurodegeneration, balanophonin provides a clear functional benchmark. Its proven ability to rescue neuronal N2a cells from apoptosis caused by activated microglial secretions—increasing viability from ~45% to ~70%—establishes a quantitative and reproducible model for neuroprotection [1]. This validated activity supports its use as a positive control or as a lead compound in drug discovery programs targeting diseases like Alzheimer's and Parkinson's, where microglial activation is a key pathological driver.

Absolute Configuration Reference for Neolignans

Due to its definitively established absolute configuration via X-ray crystallography, balanophonin serves as a superior reference standard for the analytical chemistry of neolignans [1]. It is an essential compound for developing and validating HPLC, LC-MS, or chiroptical (CD/ORD) methods to characterize new natural product isolates or to perform stereochemical purity checks. Its unambiguous 2R,3S configuration ensures reliable method calibration and accurate identification of stereoisomers in complex mixtures, a capability not possible with analogs of undefined stereochemistry.

HCC Cytotoxicity Screening

Balanophonin has a defined cytotoxic profile in hepatocellular carcinoma (HCC) models. Its measured EC50 of 85.36 µg/mL against Hep3B cells provides a quantitative activity baseline [1]. While moderate in potency, this known value allows it to be used as a reference point or scaffold for semi-synthetic derivatization to improve anticancer efficacy. Its demonstrated activity, which is superior to common dietary phenolics like p-coumaric acid, justifies its inclusion in focused libraries for phenotypic screening in liver cancer research [1].

Application
Selection Property
Validation Focus
Microglia neuroinflammation models
Broad inflammatory mediator modulation
MAPK/JNK pathway endpoints
Neuron‑glia interaction models
Microglia‑conditioned neuroprotection context
Neuronal viability / apoptosis endpoints
Neolignan analytical method development
Absolute configuration (2R,3S) resolved
Stereochemical purity / chiral method validation
Hepatocellular carcinoma cell models
Cytotoxicity endpoint context
Hep3B cell viability assays

Technical Documentation Hub

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35 linked technical documents
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